molecular formula C23H32Cl2N2O B2673471 2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride CAS No. 1029989-09-0

2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride

Cat. No. B2673471
CAS RN: 1029989-09-0
M. Wt: 423.42
InChI Key: XDUFXJIZTFOCLG-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C23H32Cl2N2O. It has a molecular weight of 423.42 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 423.42 . Unfortunately, other specific properties like boiling point, density, etc., are not available in the retrieved data.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Adamantane derivatives have been synthesized and tested for their antimicrobial and anti-proliferative activities. Compounds exhibiting adamantyl groups, such as 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and N-(adamantan-1-yl)carbothioamides, showed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).

Structural and Vibrational Studies

Adamantane-containing compounds have been the subject of structural and vibrational studies to predict biological activities. For instance, adamantane-containing triazole thiones have been analyzed using spectral, DFT, and multi-reference ab initio methods, suggesting potential analgesic activities (Shundalau et al., 2019).

Interaction with Heme Oxygenase-1

A study on the X-ray crystal structure of human heme oxygenase-1 in complex with adamantyl derivatives, including 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, reveals how these inhibitors bind to the enzyme, potentially offering a pathway for therapeutic application through inhibitor design (Rahman et al., 2008).

Adsorption Behavior and Reactivity Properties

The adsorption behavior of adamantane derivatives on metal clusters and their reactivity properties have also been explored. DFT simulation studies indicate the potential for improved Raman signals in Surface-Enhanced Raman Spectroscopy (SERS) and the formation of stable clusters with transition metal clusters, which could have implications in material science and pharmaceutical applications (Al-Otaibi et al., 2021).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-adamantyl]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O.ClH/c1-25-6-8-26(9-7-25)22(27)15-23(18-2-4-21(24)5-3-18)19-11-16-10-17(13-19)14-20(23)12-16;/h2-5,16-17,19-20H,6-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDUXLKHOBQIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride

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